molecular formula C5H3ClN2O3 B12361578 6-chloro-3-oxo-4H-pyridazine-4-carboxylic acid

6-chloro-3-oxo-4H-pyridazine-4-carboxylic acid

Cat. No.: B12361578
M. Wt: 174.54 g/mol
InChI Key: FOGDPJPPRAIAAN-UHFFFAOYSA-N
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Description

6-chloro-3-oxo-4H-pyridazine-4-carboxylic acid is a heterocyclic compound that contains a pyridazine ring with a chlorine atom at the 6th position, a keto group at the 3rd position, and a carboxylic acid group at the 4th position. Pyridazine derivatives are known for their wide range of pharmacological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

The synthesis of 6-chloro-3-oxo-4H-pyridazine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of 3-oxo-4H-pyridazine-4-carboxylic acid using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . Another approach involves the reaction of 3,6-dichloropyridazine with a suitable nucleophile to introduce the carboxylic acid group . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.

Chemical Reactions Analysis

6-chloro-3-oxo-4H-pyridazine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-chloro-3-oxo-4H-pyridazine-4-carboxylic acid has several scientific research applications:

Properties

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.54 g/mol

IUPAC Name

6-chloro-3-oxo-4H-pyridazine-4-carboxylic acid

InChI

InChI=1S/C5H3ClN2O3/c6-3-1-2(5(10)11)4(9)8-7-3/h1-2H,(H,10,11)

InChI Key

FOGDPJPPRAIAAN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NC(=O)C1C(=O)O)Cl

Origin of Product

United States

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